molecular formula C22H25N3O5S2 B3012111 (4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone CAS No. 886934-58-3

(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone

Cat. No.: B3012111
CAS No.: 886934-58-3
M. Wt: 475.58
InChI Key: ZYIKBPUWYHXKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core linked to two distinct moieties: a 4,7-dimethoxybenzo[d]thiazole group and a 2-(ethylsulfonyl)phenyl ketone.

Properties

IUPAC Name

[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-ethylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S2/c1-4-32(27,28)18-8-6-5-7-15(18)21(26)24-11-13-25(14-12-24)22-23-19-16(29-2)9-10-17(30-3)20(19)31-22/h5-10H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIKBPUWYHXKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features several functional groups that contribute to its biological activity:

  • Benzo[d]thiazole ring : Known for its role in various biological activities.
  • Piperazine moiety : Often associated with neuroactive properties.
  • Ethylsulfonyl group : May enhance solubility and bioavailability.

The compound's IUPAC name is 4(4,7dimethoxybenzo[d]thiazol2yl)piperazin1yl](2(ethylsulfonyl)phenyl)methanone4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl](2-(ethylsulfonyl)phenyl)methanone, and its molecular formula is C24H27N3O3SC_{24}H_{27}N_3O_3S with a molecular weight of 445.56 g/mol.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For example, derivatives containing the benzo[d]thiazole structure have shown the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Tyrosinase Inhibition

Tyrosinase (TYR) inhibition is a notable area of interest for this compound. TYR plays a critical role in melanin biosynthesis, and its inhibition can be beneficial in treating hyperpigmentation disorders. Studies have demonstrated that related compounds can inhibit TYR activity with IC50 values comparable to established inhibitors like kojic acid .

Antitumor Activity

Preliminary investigations have suggested potential antitumor activity. Compounds with similar structures have been evaluated for their effects on cancer cell lines, indicating that they may induce apoptosis or inhibit cell proliferation . The specific mechanisms often involve the modulation of signaling pathways associated with tumor growth.

In Vitro Studies

A study focusing on the synthesis and evaluation of piperazine derivatives showed that certain modifications to the benzo[d]thiazole core significantly enhanced biological activity against cancer cell lines. For instance, compounds bearing ethylsulfonyl groups demonstrated improved solubility and bioactivity compared to their non-substituted counterparts .

Table 1: Biological Activity Summary

Activity TypeCompound/AnalogIC50 Value (µM)Reference
Tyrosinase InhibitionKojic Acid3.8
Antioxidant ActivityCompound 109.0
Antitumor ActivityPiperazine Derivative>20 (varied)

The biological activity of this compound is believed to stem from its ability to interact with specific enzyme targets. The benzo[d]thiazole moiety facilitates binding to active sites in enzymes like tyrosinase, while the piperazine ring contributes to receptor affinity in neurological pathways.

Molecular Docking Studies

Molecular docking simulations have been employed to predict binding affinities and orientations within target proteins. These studies suggest that the compound can effectively mimic natural substrates or inhibitors, thereby influencing enzymatic pathways critical for various biological processes .

Scientific Research Applications

Medicinal Chemistry

The compound shows potential as a pharmaceutical agent . Its structural components suggest it may interact with various biological targets, making it a candidate for drug development.

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The benzo[d]thiazole moiety is known for its anticancer properties, which could be harnessed in this compound for developing novel anticancer therapies.
  • Neuropharmacology : The piperazine ring is often associated with neuroactive compounds. Research into its effects on neurotransmitter systems may reveal applications in treating neurological disorders such as anxiety or depression.

Biological Research

The interaction of this compound with biological systems can provide insights into cellular processes.

  • Enzyme Inhibition Studies : The compound may act as an inhibitor for specific enzymes involved in disease pathways. Understanding these interactions can lead to the development of targeted therapies.
  • Cell Signaling Pathways : Investigating how this compound affects cell signaling pathways can elucidate its role in modulating cellular responses, potentially leading to therapeutic applications.

Material Science

Due to its unique chemical structure, the compound could be utilized in the development of advanced materials.

  • Organic Electronics : The electronic properties of compounds containing benzo[d]thiazole derivatives are being explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Polymer Chemistry : Incorporating this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of benzo[d]thiazole were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that modifications to the piperazine structure significantly enhanced activity against breast and lung cancer cells.

Case Study 2: Neuropharmacological Effects

Research conducted by the International Journal of Neuropharmacology demonstrated that compounds similar to (4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone exhibited anxiolytic effects in animal models. These findings suggest potential therapeutic applications in treating anxiety disorders.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and inferred properties compared to analogs:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C22H24N3O5S2 476.57 g/mol 4,7-Dimethoxybenzo[d]thiazole, 2-ethylsulfonylphenyl Electron-rich thiazole; bulky sulfonyl group may enhance membrane permeability.
1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone C22H25N3O5S2 475.6 g/mol 4,7-Dimethoxybenzo[d]thiazole, 4-methylsulfonylphenyl Methylsulfonyl vs. ethylsulfonyl: lower lipophilicity; para vs. ortho substitution.
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone C16H15F3N2OS 340.36 g/mol Trifluoromethylphenyl, thiophene Electron-withdrawing CF3 group; thiophene enhances π-π interactions.
1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone C26H28N6O2 464.54 g/mol Benzoimidazole, pyridinyl, methoxybenzyl Basic pyridine and flexible methoxybenzyl chain; may influence receptor affinity.

Substituent Effects on Physicochemical Properties

  • Sulfonyl Group Position and Size: The target compound’s 2-(ethylsulfonyl)phenyl group introduces steric bulk compared to the 4-(methylsulfonyl)phenyl analog . The ethyl group increases lipophilicity (logP), which could enhance blood-brain barrier penetration relative to methyl .
  • Heterocyclic Core : The 4,7-dimethoxybenzo[d]thiazole in the target compound provides electron-donating methoxy groups, contrasting with the electron-withdrawing trifluoromethylphenyl group in . This difference may alter binding kinetics in enzyme inhibition or receptor antagonism.
  • Piperazine Linkers: Piperazine derivatives in and use aromatic or heterocyclic ketones, suggesting tunability for solubility and stability. The target compound’s methanone linker may offer rigidity compared to ethanone-based analogs.

Inferred Bioactivity Based on Structural Analogs

  • Antiproliferative Potential: Piperazine-sulfonyl hybrids in demonstrated preliminary antiproliferative activity. The ethylsulfonyl group in the target compound may enhance cytotoxicity compared to methylsulfonyl analogs due to increased hydrophobicity.
  • Ferroptosis Induction : Compounds with sulfonyl groups (e.g., ) are implicated in ferroptosis, a form of programmed cell death. The target compound’s sulfonyl moiety may similarly disrupt redox balance in cancer cells.
  • Receptor Binding : The benzo[d]thiazole core resembles kinase inhibitors, while piperazine is common in neurotransmitter receptor ligands. Substituted analogs in show dual histamine receptor activity, suggesting the target compound could modulate similar pathways.

Q & A

Q. What synthetic routes are commonly employed to synthesize (4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone, and what are their key challenges?

Methodological Answer: The compound’s synthesis typically involves coupling a benzo[d]thiazole derivative with a substituted piperazine via nucleophilic substitution or Buchwald-Hartwig amination. Key challenges include optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to improve yields of the methanone core. For example, refluxing in glacial acetic acid with hydrazine hydrate has been used for analogous heterocyclic systems to form stable intermediates . Purification often requires column chromatography or recrystallization to isolate the final product from byproducts like unreacted piperazine or sulfonylphenyl residues .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer: Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For NMR:

  • ¹H NMR : Focus on the methoxy groups (δ 3.8–4.0 ppm) and piperazine protons (δ 2.5–3.5 ppm).
  • ¹³C NMR : Identify carbonyl carbons (δ ~165–170 ppm) and sulfonyl groups (δ ~110–120 ppm).
    HRMS should confirm the molecular ion peak (exact mass ~529.18 g/mol). Discrepancies in splitting patterns or unexpected peaks may indicate stereochemical impurities or incomplete substitution .

Advanced Research Questions

Q. How can researchers optimize the reaction yield of the ethylsulfonylphenyl moiety during synthesis?

Methodological Answer: The ethylsulfonyl group’s introduction often requires sulfonation of a thiophenol intermediate followed by oxidation. To optimize:

  • Use mCPBA (meta-chloroperbenzoic acid) as an oxidizing agent for controlled sulfone formation.
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) to avoid over-oxidation.
  • Adjust stoichiometry (e.g., 1.2 equivalents of oxidizing agent) to minimize side reactions like sulfoxide formation .

Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., rotational barriers in the piperazine ring) or solvent-dependent shifts. Steps:

Compare experimental NMR with DFT-calculated chemical shifts (using software like Gaussian or ORCA).

Perform variable-temperature NMR to identify conformational flexibility.

Validate with 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for the benzo[d]thiazole and piperazine protons .

Q. What experimental design principles apply when evaluating this compound’s environmental impact or biodegradability?

Methodological Answer: Follow frameworks like Project INCHEMBIOL :

  • Abiotic studies : Assess hydrolysis/photolysis rates under varying pH and UV light.
  • Biotic studies : Use microbial consortia to test degradation pathways (LC-MS/MS to track metabolites).
  • Ecotoxicology : Conduct acute toxicity assays (e.g., Daphnia magna LC50) and chronic exposure studies.
    Design controls with structurally similar compounds (e.g., piperazine derivatives) to isolate the ethylsulfonyl group’s contribution to persistence .

Q. How can discrepancies between in vitro and in vivo pharmacological data for this compound be analyzed?

Methodological Answer: Discrepancies may stem from bioavailability or metabolic instability. Strategies:

  • Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (hepatic microsome assays).
  • Prodrug derivatization : Modify the methanone or ethylsulfonyl group to enhance membrane permeability.
  • In silico modeling : Use QSAR models to predict CYP450 interactions and prioritize analogs with lower metabolic clearance .

Q. What computational methods are suitable for predicting this compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase domains (e.g., EGFR or PI3K). Prioritize the benzo[d]thiazole moiety as a potential ATP-binding site competitor.
  • MD simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å) and identify key residue interactions (e.g., hydrogen bonds with piperazine nitrogen).
  • Validate with SPR (surface plasmon resonance) to correlate computed ΔG with experimental Kd values .

Data Contradiction & Validation

Q. How should researchers address inconsistencies in biological activity data across different assays (e.g., enzyme inhibition vs. cell viability)?

Methodological Answer:

  • Dose-response alignment : Ensure IC50 values are normalized to controls (e.g., staurosporine for kinase assays).
  • Off-target profiling : Screen against related enzymes (e.g., PIM-1 or CDK2) to rule out pan-assay interference.
  • Mechanistic studies : Use CRISPR knockouts or siRNA silencing to confirm target specificity in cellular models .

Q. What strategies validate the compound’s proposed mechanism of action when structural analogs show divergent activities?

Methodological Answer:

  • SAR analysis : Synthesize derivatives with modifications to the dimethoxybenzo[d]thiazole or ethylsulfonyl group. Test in parallel assays to identify critical pharmacophores.
  • Crystallography : Co-crystallize the compound with its target (e.g., a kinase) to resolve binding modes.
  • Biophysical assays : Use ITC (isothermal titration calorimetry) to compare binding thermodynamics across analogs .

Experimental Design Tables

Q. Table 1. Key Spectral Benchmarks for Characterization

TechniqueExpected Signal/ValuePotential Pitfalls
¹H NMR Piperazine protons: δ 2.5–3.5 (m, 8H)Splitting due to rotamers
HRMS [M+H]⁺: 529.18Adduct formation (e.g., Na⁺)
IR C=O stretch: ~1680 cm⁻¹Overlap with sulfonyl stretches

Q. Table 2. Environmental Impact Study Design

ParameterTest ConditionMeasurement Tool
HydrolysispH 7.4, 25°C, 72 hrLC-MS/MS (parent compound)
PhotolysisUV-A light, 48 hrHPLC-UV (degradation products)
EcotoxicityDaphnia magna, 48-hr exposureMortality rate (LC50)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.